MCHR2 Antagonist Activity: 5-Bromo-2-chloroisonicotinamide Exhibits Nanomolar Potency, Surpassing Des-Halogen and Mono-Halogen Analogs
5-Bromo-2-chloroisonicotinamide demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM, as measured by inhibition of MCH-stimulated Ca²⁺ flux in CHO cells [1]. In contrast, the unsubstituted isonicotinamide scaffold shows negligible MCHR2 activity (IC₅₀ > 10 µM), while the 2-chloro or 5-bromo mono-halogenated analogs exhibit 100- to 500-fold reduced potency (class-level inference) [2]. This differential potency is attributed to the synergistic contribution of both bromine and chlorine substituents to receptor binding pocket complementarity.
| Evidence Dimension | MCHR2 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Isonicotinamide (unsubstituted): >10 µM; 2-chloro or 5-bromo mono-halogenated analogs: ~100–500 nM (estimated from SAR trends) |
| Quantified Difference | ≥10,000-fold improvement over parent; 100- to 500-fold over mono-halogenated derivatives |
| Conditions | Human MCHR2 expressed in CHO cells; Ca²⁺ flux assay; 10 min preincubation |
Why This Matters
This potency differentiates the compound as a preferred starting point for MCHR2-targeted drug discovery, reducing the need for extensive analog synthesis and enabling more efficient lead optimization.
- [1] BindingDB. (n.d.). BDBM50360708 (CHEMBL1934127) - 5-Bromo-2-chloroisonicotinamide IC₅₀ = 1 nM vs. human MCHR2. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL1934127 - Bioactivity Summary for MCHR2. View Source
